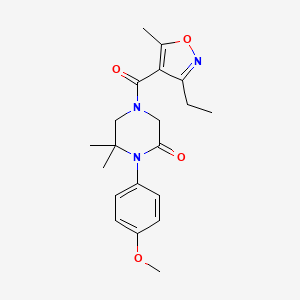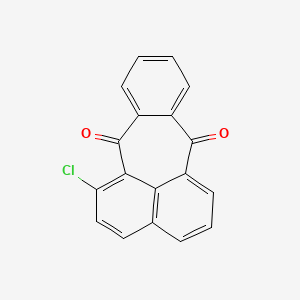
1-Chloro-7,12-pleiadenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-7,12-pleiadenedione is a chemical compound that belongs to the class of organic compounds known as pleiadene derivatives. These compounds are characterized by their unique polycyclic aromatic structure, which imparts distinct chemical and physical properties. The presence of a chlorine atom and two ketone groups in its structure makes this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-7,12-pleiadenedione typically involves multi-step organic reactions. One common method includes the chlorination of pleiadene derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Chloro-7,12-pleiadenedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-Chloro-7,12-pleiadenedione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Chloro-7,12-pleiadenedione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic aromatic structure allows it to fit into specific binding sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-7,12-pleiadenedione can be compared with other pleiadene derivatives and polycyclic aromatic compounds. Similar compounds include:
1-Bromo-7,12-pleiadenedione: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
7,12-Dihydropleiadene: Lacks the chlorine and ketone groups, resulting in different chemical properties and uses.
1,4-Naphthoquinone: A simpler polycyclic aromatic compound with two ketone groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
3508-73-4 |
|---|---|
Molekularformel |
C18H9ClO2 |
Molekulargewicht |
292.7 g/mol |
IUPAC-Name |
1-chloropleiadene-7,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-14-9-8-10-4-3-7-13-15(10)16(14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
InChI-Schlüssel |
KSURUOCVQMGISN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC4=C3C(=C(C=C4)Cl)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
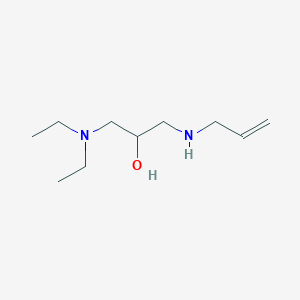
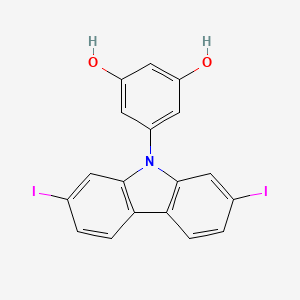
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
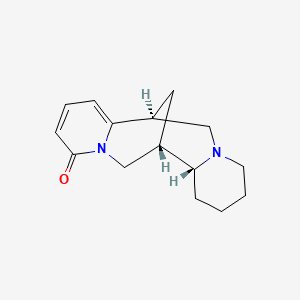
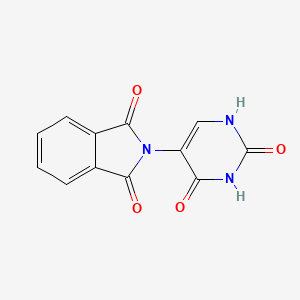
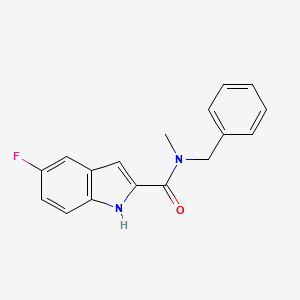
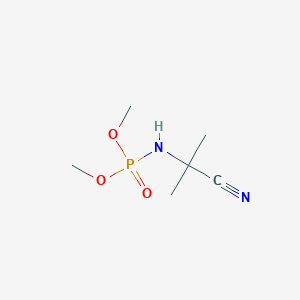


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
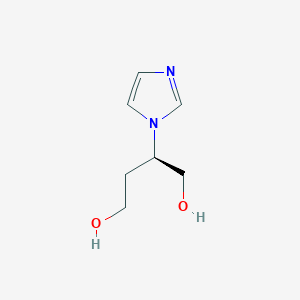
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
